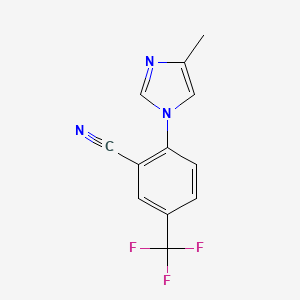
2-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecene is an olefin compound with the molecular formula C₁₄H₂₈ . It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is commonly used in various industrial applications due to its chemical properties and reactivity .
Preparation Methods
2-Tetradecene can be prepared through several synthetic routes. One common method involves the cracking process in the petrochemical industry, where it is separated from the by-products of petroleum refining . In the laboratory, it can also be synthesized using the Macbeth synthesis of olefins or through the hydrogenation of olefins . Industrial production often relies on these methods to ensure a consistent supply of the compound.
Chemical Reactions Analysis
2-Tetradecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium or platinum results in the formation of tetradecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogens (e.g., chlorine gas). The major products formed from these reactions are epoxides, diols, tetradecane, and halogenated derivatives .
Scientific Research Applications
2-Tetradecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Tetradecene involves its reactivity with various chemical agents. The double bond in its structure allows it to participate in addition reactions, where reagents add across the double bond. This reactivity is crucial for its role in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or hydrogenation .
Comparison with Similar Compounds
2-Tetradecene can be compared with other similar compounds, such as:
1-Tetradecene: Another isomer with the double bond at a different position, leading to slightly different reactivity and applications.
Tetradecane: The fully saturated analog, which lacks the double bond and thus has different chemical properties.
Other alkenes: Compounds like 1-Hexadecene and 1-Octadecene, which have longer carbon chains and similar reactivity but different physical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various applications .
Properties
CAS No. |
26952-13-6 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-tetradec-2-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |
InChI Key |
OBDUMNZXAIUUTH-HWKANZROSA-N |
SMILES |
CCCCCCCCCCCC=CC |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCC=CC |
physical_description |
Colorless liquid; [CAMEO] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxa-8-azaspiro[4.5]decane-8-yl 1H-imidazole-1-yl ketone](/img/structure/B8313831.png)


![2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one](/img/structure/B8313843.png)

![4-Chloro-2-phenyl[1,3]thiazolo[4,5-c]pyridine-7-carbonitrile](/img/structure/B8313858.png)



![1-(2,6-Dichlorophenyl)3-(thieno[3,2-d]pyrimidin-4-yl)urea](/img/structure/B8313892.png)
![7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8313908.png)

